molecular formula C12H13BrN2 B12079243 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12079243
M. Wt: 265.15 g/mol
InChI Key: CONNOLTVWQXZIL-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C12H13BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure substituted with a bromine atom at the 6th position and a cyclopentyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-1H-pyrrole and 2,3-dibromopyridine.

    Cyclization: The cyclization reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

    Bromination: The bromination step involves the introduction of a bromine atom at the 6th position of the pyrrolo[3,2-b]pyridine core. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxide bases (RO-).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the cyclopentyl group but shares the pyrrolo[3,2-b]pyridine core structure.

    1-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom but has the cyclopentyl group.

Uniqueness

6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with potential therapeutic applications.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-1-cyclopentylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C12H13BrN2/c13-9-7-12-11(14-8-9)5-6-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

CONNOLTVWQXZIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC3=C2C=C(C=N3)Br

Origin of Product

United States

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